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molecular formula C12H26OSi B8319767 Cyclopropyl(1-hydroxy-1-methylethyl)(diisopropyl)silane

Cyclopropyl(1-hydroxy-1-methylethyl)(diisopropyl)silane

Cat. No. B8319767
M. Wt: 214.42 g/mol
InChI Key: VPYGKXSMYQRBMS-UHFFFAOYSA-N
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Patent
US08182781B2

Procedure details

According to the synthesis of 1-hydroxy-1-methylethyl(diisopropyl)methylsilane (Example 7), cyclopropyl(1-hydroxy-1-methylethyl)(diisopropyl)silane was prepared from dichloro(diisopropyl)silane (5.00 g, 27.0 mmol), ethoxyvinyl lithium (prepared from ethyl vinyl ether (2.17 g, 30.1 mmol) and tert-butyl lithium (1.9 M in pentane, 14.2 ml, 27.0 mmol) in THF (40 ml)) and cyclopropyl lithium (prepared according to Example 1 from bromocyclopropane (3.59 g, 29.7 mmol) and lithium (412 mg, 59.4 mmol) in Et2O). The crude cyclopropyl(1-ethoxyvinyl)(diisopropyl)silane was hydrolysed with acetone/1 N HCl (2:1, 72 ml), and purified by silica-gel flash chromatography (silica gel 40-63 μm, hexane/EtOAc, 9:1) to afford 2.11 g (39%) acetyl(cyclopropyl)(diisopropyl)silane. Reaction of acetyl(cyclopropyl)(diisopropyl)silane (1.00 g, 5.04 mmol) with methyl lithium (1.6 M in Et2O, 25.2 ml, 40.3 mmol) afforded after purification by silica-gel chromatography (silica gel 15-40 μm, hexane/EtOAc, 9:1) 590 mg (55%) of the odoriferous title compound.
Name
1-hydroxy-1-methylethyl(diisopropyl)methylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
3.59 g
Type
reactant
Reaction Step Two
Name
cyclopropyl(1-ethoxyvinyl)(diisopropyl)silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
72 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC[Si](C(C)C)(C(C)C)C(C)C.[CH:13]1([Si:16]([C:23]([OH:26])(C)[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[CH2:15][CH2:14]1.Cl[Si](Cl)(C(C)C)C(C)C.C(OC=C[Li])C.C1([Li])CC1.C1([Si](C(OCC)=C)(C(C)C)C(C)C)CC1>CC(C)=O>[C:23]([Si:16]([CH:13]1[CH2:15][CH2:14]1)([CH:20]([CH3:21])[CH3:22])[CH:17]([CH3:18])[CH3:19])(=[O:26])[CH3:24]

Inputs

Step One
Name
1-hydroxy-1-methylethyl(diisopropyl)methylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Si](C(C)C)(C(C)C)C(C)(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl[Si](C(C)C)(C(C)C)Cl
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(C)OC=C[Li]
Name
Quantity
3.59 g
Type
reactant
Smiles
C1(CC1)[Li]
Step Three
Name
cyclopropyl(1-ethoxyvinyl)(diisopropyl)silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Si](C(C)C)(C(C)C)C(=C)OCC
Step Four
Name
Quantity
72 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica-gel flash chromatography (silica gel 40-63 μm, hexane/EtOAc, 9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[Si](C(C)C)(C(C)C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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